molecular formula C10H9BrN2O2S B8233993 2-Bromobenzoic acid;1,3-thiazol-2-amine

2-Bromobenzoic acid;1,3-thiazol-2-amine

Cat. No.: B8233993
M. Wt: 301.16 g/mol
InChI Key: IMMGKSNXHKEYBZ-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Heterocycles in Medicinal and Synthetic Chemistry

In synthetic chemistry, the thiazole (B1198619) ring serves as a versatile building block. Its aromatic nature allows for various chemical modifications, enabling the synthesis of complex molecular architectures. The reactivity of the 2-amino group on the thiazole ring, in particular, makes it a valuable handle for the introduction of diverse substituents, facilitating the creation of libraries of compounds for drug discovery and materials science. researchgate.net

Role of Benzoic Acid Derivatives as Scaffolds in Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid functional group is readily transformed into a variety of other functionalities, including esters, amides, and acid chlorides, making it a versatile anchor point for molecular elaboration.

Substituted benzoic acids, such as 2-bromobenzoic acid, offer additional synthetic utility. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. ycdehongchem.comnih.gov This reactivity enables the construction of complex molecular frameworks from relatively simple starting materials. Furthermore, the substitution pattern on the benzene (B151609) ring can influence the electronic properties and three-dimensional shape of the final molecule, which is crucial for its interaction with biological targets.

Conceptual Framework for Investigating Compounds Integrating 2-Bromobenzoic Acid and 1,3-Thiazol-2-amine Structural Motifs

The conceptual framework for investigating a conjugate of 2-bromobenzoic acid and 1,3-thiazol-2-amine is built upon the synergistic potential of these two well-established pharmacophores. The proposed molecule, N-(1,3-thiazol-2-yl)-2-bromobenzamide, would feature an amide linkage connecting the two rings. This amide bond is a common structural feature in many biologically active compounds and is known for its chemical stability and ability to participate in hydrogen bonding interactions.

The synthesis of such a conjugate can be envisioned through standard amide bond formation reactions. One common approach involves the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, which can then be reacted with 1,3-thiazol-2-amine to form the desired amide. Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and the amine.

The resulting molecule would possess several key features that warrant further investigation:

A Hybrid Pharmacophore: The combination of the thiazole and bromobenzoic acid moieties could lead to novel biological activities that are not observed with the individual components.

Modifiable Scaffolds: Both the thiazole and the benzene rings offer positions for further chemical modification, allowing for the fine-tuning of the compound's properties.

Potential for Diverse Applications: Given the broad range of biological activities associated with both thiazoles and benzoic acid derivatives, the resulting conjugate could be screened for a variety of therapeutic applications.

Below are illustrative data tables for the proposed compound, N-(1,3-thiazol-2-yl)-2-bromobenzamide, based on the known properties of its constituent parts and related structures. mdpi.comnih.govspectrabase.com

Table 1: Physicochemical Properties of N-(1,3-thiazol-2-yl)-2-bromobenzamide

PropertyValue
Molecular FormulaC₁₀H₇BrN₂OS
Molecular Weight283.15 g/mol
AppearanceOff-white to pale yellow solid
Melting Point180-185 °C (estimated)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol (B145695)

Table 2: Illustrative Spectroscopic Data for N-(1,3-thiazol-2-yl)-2-bromobenzamide

TechniqueCharacteristic Peaks
¹H NMR (DMSO-d₆, 500 MHz)δ 11.5-12.0 (s, 1H, NH), 7.2-7.8 (m, 6H, Ar-H and Thiazole-H)
¹³C NMR (DMSO-d₆, 125 MHz)δ 165-170 (C=O), 158-162 (Thiazole C2), 140-145 (Thiazole C4), 115-120 (Thiazole C5), 120-140 (Ar-C)
IR (KBr, cm⁻¹)3200-3300 (N-H stretch), 1660-1680 (C=O stretch), 1520-1560 (C=N stretch)
Mass Spectrometry (ESI+)m/z 283, 285 [M+H]⁺ (presence of Br isotopes)

Properties

IUPAC Name

2-bromobenzoic acid;1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2.C3H4N2S/c8-6-4-2-1-3-5(6)7(9)10;4-3-5-1-2-6-3/h1-4H,(H,9,10);1-2H,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGKSNXHKEYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br.C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminothiazole Benzoic Acid Conjugates and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Conjugates

The direct formation of a carbon-nitrogen bond between the 2-amino group of the thiazole (B1198619) and a carbon atom of the benzoic acid ring or its derivatives represents a common approach to creating these conjugates.

Nucleophilic Substitution Reactions Involving Halogenated Thiazole Compounds and Aminobenzoic Acids

One direct method for forging a C-N bond is through nucleophilic aromatic substitution. In this approach, a halogenated thiazole, typically a 2-bromothiazole (B21250) derivative, is reacted with an aminobenzoic acid. The amino group of the aminobenzoic acid acts as the nucleophile, displacing the halogen atom on the thiazole ring.

An example of this strategy is the synthesis of 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid. This was achieved through a nucleophilic substitution reaction between 2-bromo-4-(3-nitrophenyl)thiazole and 2-aminobenzoic acid. nih.gov The reaction was conducted in the presence of aqueous hydrochloric acid in 1,4-dioxane (B91453) at 90°C for 48 hours. However, this specific reaction resulted in a low yield of only 2%. nih.gov The low efficiency might be attributed to the spatial proximity of the primary amine and the carboxylic acid on the 2-aminobenzoic acid, which could hinder the reaction. nih.gov

Reactant 1Reactant 2ConditionsProductYield
2-bromo-4-(3-nitrophenyl)thiazole2-aminobenzoic acid37% aq. HCl, 1,4-dioxane, 90°C, 48h2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid2%

Coupling Reactions between Aminothiazoles and Benzoic Acid Derivatives

More commonly, the linkage between the 2-aminothiazole (B372263) and benzoic acid is an amide bond. This is typically achieved by coupling the 2-amino group of the thiazole with the carboxylic acid group of the benzoic acid derivative.

The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group of the 2-aminothiazole. A common method for this activation is the conversion of the carboxylic acid into a more reactive acyl chloride. For instance, a series of benzothiazole (B30560) amide derivatives were synthesized from 2-aminobenzothiazole (B30445) and various cinnamic acid compounds through a nucleophilic acyl substitution reaction. rsc.orgrsc.org The cinnamic acid derivatives were first converted to their corresponding acyl chlorides. rsc.org

Another widely used approach involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent, acting as a dehydrating agent to promote the condensation reaction. researchgate.netresearchgate.net For example, a series of amide compounds were synthesized by reacting a thiazole-containing azo compound with various aromatic amines using DCC as the coupling agent. researchgate.netresearchgate.net More modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also employed. In one study, 2-amino-4-(2-pyridyl)thiazole was coupled with mono-substituted carboxylic acids using EDCI to produce the target amides. mdpi.com

AmineCarboxylic Acid/DerivativeCoupling Method/ReagentSolvent/Conditions
2-AminobenzothiazoleCinnamic acid derivativesAcyl chloride formation, then reaction with amineCH₂Cl₂, NaHCO₃, 0-5°C
Thiazole-containing azo compoundSubstituted aromatic aminesDicyclohexylcarbodiimide (DCC)Not specified
2-Amino-4-(2-pyridyl)thiazoleMono-substituted carboxylic acids1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)Not specified

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.orgnih.gov The N-arylation of 2-aminothiazole derivatives with aryl bromides and triflates has been successfully demonstrated using a palladium catalyst. nih.govnih.govmit.edu This method offers a broad substrate scope and can be performed with reasonable catalyst loading. nih.govnih.gov The development of specialized ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has been crucial for the success of these couplings, particularly with primary amines. wikipedia.org An interesting finding in this area is the beneficial effect of acetic acid as an additive, which can facilitate catalyst activation. nih.govnih.gov

AmineAryl Halide/TriflateCatalyst SystemConditions
2-AminothiazoleAryl bromides and triflatesPalladium catalyst with specialized ligandsNot specified
Aromatic and heterocyclic aminesBromobenzenePalladium catalystNot specified

Hantzsch Thiazole Synthesis and its Adaptations for Benzoic Acid Integration

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring itself. mdpi.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.comsynarchive.com By starting with precursors that already contain a benzoic acid moiety, this method can be adapted to produce 2-aminothiazole-benzoic acid conjugates.

Cyclocondensation of α-Haloketones (Derived from Benzoic Acid Precursors) with Thiourea Derivatives

In this adaptation of the Hantzsch synthesis, the key is to prepare an α-haloketone that is derived from a benzoic acid precursor. A general synthetic pathway involves starting with a substituted aminobenzoic acid. ijcmas.comresearchgate.net This starting material can undergo a series of reactions to introduce the necessary functional groups for the Hantzsch synthesis. For example, the aminobenzoic acid can be reacted with chloroacetyl chloride to form an α-chloroamide intermediate. ijcmas.comresearchgate.net This intermediate, which is an α-halocarbonyl derivative, can then be cyclized with thiourea to form the N-(2-aminothiazol) substituted aminobenzoate. ijcmas.comresearchgate.net The reaction is typically carried out by refluxing the α-chloroamide and thiourea in a solvent such as dimethylformamide (DMF). ijcmas.com

α-Haloketone/DerivativeThiourea DerivativeConditionsProduct
Chloroacetyl substituted amides (derived from aminobenzoic acid)ThioureaDMF, refluxN-(2-aminothiazol) substituted aminobenzoate
2-BromoacetophenonesThiourea intermediatesNot specified2-Aminothiazole core

This approach allows for the integration of the benzoic acid moiety into the final conjugate by incorporating it into one of the key reactants of the thiazole ring-forming reaction.

One-Pot Multicomponent Reactions for Thiazole-Benzoic Acid Architectures

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures. While a direct one-pot synthesis of 2-(thiazol-2-ylamino)benzoic acid from 2-bromobenzoic acid and 2-aminothiazole precursors is not extensively documented, related strategies for other thiazole derivatives suggest its feasibility. For instance, a facile and efficient one-pot synthesis of various 2-aminothiazole derivatives has been developed by reacting aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This method proceeds via an α-bromination/cyclization process. The reaction conditions for a similar one-pot synthesis of 4-phenylthiazol-2-amine were optimized, achieving an 87% yield in refluxing ethyl acetate (B1210297) with potassium carbonate as the base. clockss.org

Alternative Synthetic Pathways for Related Benzoic Acid-Thiazole Frameworks

Utilization of 2-Bromobenzoic Acid as a Key Building Block for Nitrogen Heterocycles

2-Bromobenzoic acid is a versatile starting material for the synthesis of a variety of nitrogen-containing heterocycles. Its utility stems from the presence of both a carboxylic acid group, which can undergo various transformations, and a bromine atom, which is amenable to cross-coupling reactions. Copper-catalyzed amination reactions, such as the Ullmann condensation, are particularly effective for forming C-N bonds. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which notably proceeds without the need for protecting the carboxylic acid group. nih.govnih.gov This method has been used to produce various N-aryl and N-alkyl anthranilic acid derivatives in yields of up to 99%. nih.govnih.gov

The reaction typically involves heating the 2-bromobenzoic acid with an amine in the presence of a copper catalyst (e.g., a mixture of Cu powder and Cu₂O) and a base like potassium carbonate in a high-boiling solvent such as 2-ethoxyethanol. nih.gov This approach is highly regioselective, with the amination occurring specifically at the position of the bromine atom. nih.gov

ReactantsCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-Bromobenzoic acid, AnilineCu powder, Cu₂OK₂CO₃2-Ethoxyethanol13099 nih.gov
2-Bromobenzoic acid, 1-AminonaphthaleneCu powder, Cu₂OK₂CO₃2-Ethoxyethanol13097 nih.gov
2-Bromobenzoic acid, 1-AminopyreneCu powder, Cu₂OK₂CO₃2-Ethoxyethanol13055 nih.gov

This table presents data on the copper-catalyzed amination of 2-bromobenzoic acid with various amines, demonstrating the versatility of this building block in forming C-N bonds.

Reactions Involving Thioamides and Halogenated Compounds for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide. clockss.org This method is highly versatile and can be used to produce a wide array of substituted 2-aminothiazoles. The reaction of aromatic methyl ketones with thiourea in the presence of copper(II) bromide exemplifies a one-pot variation of this process, where the α-haloketone is generated in situ. clockss.org

While this method directly forms the thiazole ring, its application to the synthesis of 2-(thiazol-2-ylamino)benzoic acid would require a starting material that already contains the benzoic acid moiety or can be easily converted to it.

Synthesis of N-(2-aminothiazole) substituted aminobenzoates

The synthesis of N-(2-aminothiazole) substituted aminobenzoates has been achieved starting from substituted aminobenzoic acids. ijcmas.com This multi-step process typically involves:

Esterification of the substituted aminobenzoic acid. ijcmas.com

Reaction with chloroacetyl chloride to form a chloroacetylated intermediate. ijcmas.com

Cyclization with thiourea to form the 2-aminothiazole ring. ijcmas.com

This pathway highlights a strategy where the benzoic acid and amino functionalities are present in the initial substrate, and the thiazole ring is constructed subsequently. While this method does not start with 2-bromobenzoic acid, it provides a viable route to the target scaffold.

Synthetic Challenges and Optimization Strategies in Conjugate Formation

Yield Enhancement and Side Reaction Mitigation

The synthesis of 2-(thiazol-2-ylamino)benzoic acid through the coupling of 2-bromobenzoic acid and 2-aminothiazole can be challenging, with potential for low yields and side reactions. Key challenges include the relatively low nucleophilicity of 2-aminothiazole and potential side reactions involving the carboxylic acid group.

Ullmann Condensation: Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can lead to side products. wikipedia.org The use of ligands such as L-proline or N,N-dimethylglycine has been shown to facilitate copper-catalyzed couplings under milder conditions, which can improve yields and tolerate a wider range of functional groups. mdpi.com Microwave-assisted Ullmann condensation has also been shown to improve yields and dramatically reduce reaction times in the synthesis of related heterocyclic systems. researchgate.net For instance, the condensation of 2-chlorobenzoic acids with 2-aminopyridines to form pyrido[2,1-b]quinazolin-11-ones was significantly accelerated using microwave irradiation. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for C-N bond formation. Optimization of this reaction for the coupling of 2-bromopyridines with volatile amines has been reported, achieving yields from 55% to 98% using a palladium(II) acetate/1,3-bis(diphenylphosphino)propane (dppp) catalytic system with sodium tert-butoxide as the base. researchgate.net Microwave assistance has also proven beneficial in Buchwald-Hartwig reactions, reducing reaction times from hours to minutes and often improving yields. nih.gov

Side Reaction Mitigation: A potential side reaction in the coupling of 2-bromobenzoic acid is the hydrolysis of the starting material, especially under basic conditions at high temperatures. The choice of solvent can be crucial in mitigating this. For example, in the Ullmann condensation of 2-chlorobenzoic acids with 2-aminothiazoles, switching from a solvent system that could promote hydrolysis to dimethylformamide (DMF) was found to be beneficial. researchgate.net The concentration of the base is also a critical parameter to control to avoid unwanted hydrolysis. researchgate.net

Coupling ReactionCatalyst/PromoterLigand/AdditiveBaseSolventTemperature/ConditionsYield RangeKey Challenges & Mitigation StrategiesReference
Ullmann CondensationCopperL-proline or N,N-dimethylglycineK₂CO₃DMF or 2-Ethoxyethanol80-130°C or MicrowaveVariableHarsh conditions, hydrolysis of benzoic acid. Mitigation: Use of ligands, microwave irradiation, careful choice of solvent and base concentration. mdpi.comresearchgate.netresearchgate.net
Buchwald-Hartwig AminationPd(OAc)₂dppp or other phosphine (B1218219) ligandsNaOtBuToluene or Dioxane80-150°C or Microwave55-98%Catalyst deactivation, steric hindrance. Mitigation: Use of appropriate ligands, microwave assistance to reduce reaction times. researchgate.netnih.gov

This table summarizes key parameters and challenges for the Ullmann and Buchwald-Hartwig coupling reactions, which are potential methods for the synthesis of 2-(thiazol-2-ylamino)benzoic acid.

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of conjugates involving 2-aminothiazole and benzoic acid moieties necessitates precise control over the regioselectivity and stereochemistry to ensure the desired biological activity and structural integrity of the final product. The inherent reactivity of the starting materials, particularly the ambident nucleophilic nature of 2-aminothiazole, presents challenges and opportunities for directing the synthetic outcome.

The primary consideration in the synthesis of 2-aminothiazole-benzoic acid conjugates is the site of acylation on the 2-aminothiazole ring. 2-Aminothiazole possesses two primary nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic nitrogen atom (N-3). The reaction with an activated benzoic acid derivative, such as an acyl chloride (e.g., 2-bromobenzoyl chloride), can potentially lead to two different regioisomers: the N-acylated product (amide) or the endocyclic N-acylated product.

Generally, the exocyclic amino group is more nucleophilic and sterically more accessible than the endocyclic nitrogen. Consequently, the reaction typically favors the formation of the N-(1,3-thiazol-2-yl)benzamide derivative. However, the regioselectivity can be influenced by several factors including the solvent, temperature, and the presence of a base. For instance, in aprotic solvents and in the presence of a non-nucleophilic base, the formation of the thermodynamically more stable exocyclic amide is predominant.

The classic Hantzsch reaction, a widely used method for synthesizing the thiazole ring itself from α-haloketones and thioamides, offers insights into stereochemical control. derpharmachemica.com While the formation of the 2-aminothiazole-benzoic acid amide bond itself does not typically create a new stereocenter, stereochemistry becomes a critical factor when chiral centers are present in either the benzoic acid or the thiazole precursors, or when substituted thiazoles are synthesized.

A study on the Hantzsch thiazole synthesis demonstrated that the distribution of stereochemical products can be correlated with the Hammett free-energy equation. nih.gov This suggests that electronic effects of substituents on the precursors can influence the rate of epimerization during thiazole ring formation, thereby affecting the final stereochemical outcome. nih.gov

In the context of synthesizing more complex analogues, where the thiazole ring might be further substituted, the choice of synthetic route is crucial for controlling regiochemistry. For example, building the substituted thiazole ring first via a modified Hantzsch synthesis, followed by coupling with the benzoic acid derivative, allows for greater control over the substitution pattern on the thiazole core.

The following table summarizes the influence of various factors on the regioselectivity of the acylation of 2-aminothiazole:

FactorInfluence on RegioselectivityPredominant Product
Nucleophilicity The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen.Exocyclic N-acylation
Steric Hindrance The exocyclic amino group is sterically more accessible.Exocyclic N-acylation
Solvent Aprotic solvents favor acylation on the more nucleophilic site.Exocyclic N-acylation
Base Non-nucleophilic bases promote the formation of the thermodynamically favored product.Exocyclic N-acylation
Temperature Lower temperatures can enhance kinetic control, favoring the most reactive site.Exocyclic N-acylation

Detailed research findings on the synthesis of related 2-aminothiazole derivatives highlight the importance of reaction conditions. For example, in the synthesis of N-substituted 2-aminothiazoles, the reaction of an α-bromoketone with thiourea proceeds via a specific cyclization mechanism that dictates the final arrangement of substituents. researchgate.net Any variation in the starting materials or conditions can lead to different isomers.

Mechanistic Investigations of Reactions Leading to 2 Aminothiazole Benzoic Acid Conjugates

Elucidation of Reaction Mechanisms in Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond between a halogenated benzoic acid and a 2-aminothiazole (B372263). The reaction typically involves the displacement of a halide from the benzoic acid ring by the amino group of the thiazole (B1198619).

The mechanism of this transformation is generally considered to be an addition-elimination process. In this pathway, the nucleophilic 2-aminothiazole attacks the electron-deficient aromatic ring of 2-bromobenzoic acid, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the final 2-aminothiazole-benzoic acid conjugate.

Halogenation of 2-aminothiazoles can also occur via an addition-elimination mechanism, producing 2-amino-5-halothiazoles which can then undergo nucleophilic substitution where the halide is displaced by a strong nucleophile . The nucleophilicity of the 2-aminothiazole is a critical factor, and studies have been conducted to rank various 2-aminothiazole derivatives on a nucleophilicity scale to predict their reactivity researchgate.net.

In some cases, the synthesis of these conjugates via nucleophilic substitution can be challenging. For instance, the reaction between 2-bromo-4-(3-nitrophenyl)thiazole and 2-aminobenzoic acid to produce 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid resulted in a very low yield of 2% nih.gov. This highlights the influence of substituents and steric factors on the reaction efficiency. The synthesis of N-thiazolyl amide fluoroquinolone derivatives also involves a nucleophilic aromatic substitution step nih.govmdpi.com.

Table 1: Factors Influencing Nucleophilic Substitution Pathways
FactorInfluence on Reaction MechanismExample/Observation
Nature of Leaving Group Affects the rate of the elimination step. Better leaving groups (e.g., I > Br > Cl > F) generally lead to faster reactions.Reactions of 2-iodoaniline proceed without a catalyst, while 2-bromoanilines require copper catalysts nih.gov.
Electronic Effects of Substituents Electron-withdrawing groups on the benzoic acid ring activate it towards nucleophilic attack. Electron-donating groups on the 2-aminothiazole increase its nucleophilicity.Nonlinear Hammett plots for some reactions suggest complex electronic effects due to resonance stabilization of substrates researchgate.net.
Steric Hindrance Bulky groups near the reaction centers can hinder the approach of the nucleophile, slowing down the reaction.The spatial proximity of the primary amine and carboxylic acid in 2-aminobenzoic acid can prevent the formation of certain intermediates nih.gov.
Solvent and Base The solvent can influence the stability of the Meisenheimer complex. The base facilitates the deprotonation of the amino group, enhancing its nucleophilicity.Reactions are often carried out in polar aprotic solvents like DMF in the presence of a base like triethylamine ijcmas.com.

Mechanistic Studies of Hantzsch-Type Cyclization Reactions

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the 2-aminothiazole ring itself. The general mechanism involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the carbonyl carbon of the α-haloketone, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the carbon bearing the halogen, leading to the formation of a five-membered ring. Finally, elimination of water yields the aromatic 2-aminothiazole ring mdpi.com.

While highly effective for synthesizing the core 2-aminothiazole scaffold, direct Hantzsch-type synthesis to form a conjugate with benzoic acid can be problematic. For example, an attempt to synthesize a 2-aminothiazolyl benzoic acid derivative via a Hantzsch-type reaction was unsuccessful, potentially due to the spatial proximity between the primary amine and the carboxylic acid of the 2-aminobenzoic acid precursor, which may inhibit the formation of the required isothiocyanate intermediate nih.gov.

A plausible mechanism for the formation of Hantzsch thiazole derivatives involves several key steps mdpi.com:

Condensation of the α-bromoketone with thiourea.

Formation of a cyclized intermediate.

Dehydration to yield the final thiazole derivative.

The reaction conditions, such as the choice of solvent and the use of catalysts like silica-supported tungstosilisic acid, can be optimized to improve yields and reaction times mdpi.com.

Catalytic Cycles in Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful alternatives for forming C-C or C-N bonds between the 2-aminothiazole and benzoic acid fragments. These reactions typically involve a catalytic cycle with a palladium or copper catalyst.

Copper-Catalyzed Amination (Ullmann Condensation): A chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids nih.gov. This method is advantageous as it often does not require the protection of the carboxylic acid group.

The catalytic cycle is thought to proceed through the following steps:

Oxidative Addition: The copper(I) catalyst reacts with the 2-bromobenzoic acid.

Ligand Exchange: The amine (2-aminothiazole) coordinates to the copper center, displacing another ligand.

Reductive Elimination: The C-N bond is formed, releasing the 2-aminothiazole-benzoic acid conjugate and regenerating the active copper(I) catalyst.

Different copper species, such as CuO, CuBr, and Cu/Cu₂O mixtures, have been shown to be effective catalysts nih.govnih.gov. The choice of base, such as K₂CO₃, is also critical for the reaction's success nih.gov.

Palladium-Catalyzed Coupling (Suzuki Reaction): The Suzuki reaction can be used to form a C-C bond, for example, by coupling a borylated 2-aminothiazole with 2-bromobenzoic acid or vice versa. This reaction is particularly useful for creating derivatives with an aryl group at the 5-position of the thiazole ring nih.gov.

The generally accepted catalytic cycle for the Suzuki reaction involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzoic acid).

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

Biocatalytic halogenation of 2-aminothiazoles has been shown to produce brominated intermediates that are directly compatible with subsequent Suzuki-Miyaura cross-coupling reactions, providing a green chemistry approach to derivatization nih.gov.

Table 2: Comparison of Catalytic Coupling Methods
Reaction TypeCatalyst SystemBond FormedKey Mechanistic StepsAdvantages
Ullmann Condensation Cu/Cu₂O, CuBr, CuOC-NOxidative Addition, Ligand Exchange, Reductive EliminationTolerates free carboxylic acid group, regioselective nih.gov.
Suzuki Coupling Pd(OAc)₂, PPh₃C-COxidative Addition, Transmetalation, Reductive EliminationMild reaction conditions, high functional group tolerance nih.govmdpi.com.
Intramolecular Coupling RuCl₃, Ni(II)C-S/C-NOxidative C-H/S-H couplingForms fused ring systems like benzothiazoles nih.gov.

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly using quantum-chemical methods like Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms at the molecular level. These approaches allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.

For reactions involving 2-aminothiazole, computational studies have been used to:

Predict Reaction Pathways: By calculating the energy profiles of different possible reaction routes, researchers can predict the most probable product in reactions like aromatic nucleophilic substitution. This has been applied to the synthesis of hybrid compounds containing benzofuroxan and 2-aminothiazole moieties researchgate.netresearchgate.net.

Analyze Reactivity: Conceptual DFT can be used to classify reactants as nucleophiles or electrophiles and to understand the polar nature of a reaction. This helps in assessing the nucleophilicity of different 2-aminothiazole derivatives researchgate.net.

Elucidate Transition State Structures: The geometry and energy of transition states can be calculated, providing insight into the rate-determining step of a reaction and how substituents influence it.

Explain Selectivity: Computational models can help explain the regioselectivity observed in reactions, such as why a particular position on an aromatic ring is favored for substitution.

These theoretical investigations complement experimental findings, providing a deeper and more quantitative understanding of the factors that control the synthesis of 2-aminothiazole-benzoic acid conjugates.

Structure Activity Relationship Sar Studies of 2 Aminothiazole Benzoic Acid Conjugates

Impact of Substituents on the Benzoic Acid Moiety on Molecular Activity

The substitution pattern on the benzoic acid ring is a critical determinant of the biological activity of 2-aminothiazole-benzoic acid conjugates. Modifications to this part of the molecule can influence binding affinity, selectivity, and pharmacokinetic properties. Studies on allosteric inhibitors of protein kinase CK2, which are based on the 4-(thiazol-2-ylamino)benzoic acid scaffold, have provided significant insights into these relationships.

Key findings indicate that both the position and the electronic nature of the substituents play a vital role. For instance, the placement of the carboxylic acid group is crucial for activity. Shifting the carboxyl group from the para-position (as in 4-((4-phenylthiazol-2-yl)amino)benzoic acid) to the meta-position can lead to a significant decrease in inhibitory potency. The introduction of other functional groups, such as hydroxyls, can also modulate activity. The presence of a hydroxyl group at the C2 position of the benzoic acid ring has been shown to enhance potency in certain series, potentially by forming additional hydrogen bonds with the target protein. nih.gov

In the development of antitubercular agents, the N-2 position of the aminothiazole was acylated with various substituted benzoyl groups. This modification proved to be highly effective, improving the activity of the initial hit compound by over 100-fold in some cases. nih.gov Specifically, electron-withdrawing groups on the benzoyl moiety were found to be favorable. The compound N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a particularly potent analog, highlighting the positive impact of a chloro substituent at the meta position of the benzoic acid ring. nih.gov

The following table summarizes the effects of various substituents on the benzoic acid moiety on the inhibition of protein kinase CK2α.

CompoundModification on Benzoic Acid MoietyIC₅₀ against CK2α (μM)
14-COOH (para-position)7.0
23-COOH (meta-position)> 50
34-COOH, 2-OH1.1
42-COOH> 50

Influence of Substitutions on the Thiazole (B1198619) Ring on Activity Profiles

Substitutions on the thiazole ring itself, particularly at the C4 and C5 positions, significantly influence the activity profile of the conjugates. The group at the C4 position often interacts with a hydrophobic pocket in the target protein, and its size, shape, and electronic properties can be tuned to optimize these interactions.

In the context of CK2 inhibitors, a variety of substituted phenyl rings were explored at the C4 position of the thiazole. The introduction of methoxy (B1213986) or hydroxyl groups at different positions on this phenyl ring resulted in a relatively flat SAR, suggesting that the electron density of this particular ring was not a primary driver of binding affinity for this specific target. nih.gov However, replacing the phenyl ring with a larger aromatic system, such as a naphthalene (B1677914) ring, led to a marked increase in potency. This suggests that extending into a larger hydrophobic space can be a beneficial strategy. nih.gov

Conversely, in other series, the nature of the C4 substituent is critical and less tolerant to modification. For instance, in a series of antitubercular 2-aminothiazoles, a 2-pyridyl moiety at the C4 position was found to be essential for potent activity. nih.gov SAR studies on antitumor agents have also shown that introducing a phenyl group at the C4-position had a similar effect on potency as a methyl group, while incorporating a methyl group at either the C4 or C5 position could decrease potency. nih.gov The exchange of a methyl group with a bromo group at the C5-position was well-tolerated and resulted in compounds with good activity. nih.gov

The data below illustrates the impact of C4-substituent modifications on the inhibition of protein kinase CK2α.

CompoundSubstituent at C4 of Thiazole RingIC₅₀ against CK2α (μM)
5Phenyl7.0
63-Bromophenyl3.4
7Naphthalen-2-yl0.6
8Pyridin-2-yl14.4
93-Methoxyphenyl6.9

Role of the Linker between the Benzoic Acid and Thiazole Units

The hydrogen bonding capacity of this linker is often crucial for biological activity. For example, in kinase inhibitors, the amide linker can act as a hydrogen bond donor and acceptor, interacting with key residues in the hinge region of the ATP-binding site. audreyli.com

Variations of this linker have been explored to modulate activity and physicochemical properties. In some antimicrobial agents, a thiourea (B124793) linker has been successfully incorporated, with halogenated phenyl thiourea derivatives showing promising efficacy. mdpi.com In the development of analogs of the kinase inhibitor dasatinib, the amide linker was replaced with a methylene (B1212753) unit (-CH₂-), demonstrating that other types of linkages can be accommodated and can lead to potent compounds. nih.gov The choice of linker affects the molecule's flexibility and conformational freedom, which in turn impacts its ability to adopt the optimal geometry for binding to its biological target. While direct comparative studies of different linkers within a single compound series are not extensively reported, the prevalence of the amine/amide linker underscores its general effectiveness in this scaffold.

Conformational Analysis and its Correlation with Biological Target Interactions

The three-dimensional conformation of 2-aminothiazole-benzoic acid conjugates is a key factor governing their interaction with biological targets. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is essential for high-affinity binding.

X-ray crystallography and molecular modeling studies have provided detailed insights into the binding modes of these inhibitors. For inhibitors of cyclin-dependent kinase 2 (CDK2), crystallographic analysis revealed that a 2-aminothiazole (B372263) derivative binds in a folded conformation within the ATP binding site. audreyli.com This conformation allows for a pair of critical hydrogen bonds to form between the aminothiazole core and the backbone of Leu83 in the kinase hinge region. Specifically, the exocyclic 2-amino group donates a hydrogen bond to the carbonyl oxygen of Leu83, while the endocyclic N3-nitrogen of the thiazole ring accepts a hydrogen bond from the backbone NH of the same residue. audreyli.com This "bidentate" hydrogen bonding pattern is a common feature for many kinase inhibitors.

In the case of allosteric inhibitors of CK2, molecular docking studies suggest a binding mode in a pocket adjacent to the ATP site, located between the glycine-rich loop and the αC-helix. nih.govresearchgate.net The binding is driven by hydrophobic interactions, for instance, between a naphthalene moiety on the inhibitor and specific residues in the allosteric pocket. nih.gov Theoretical conformational studies on model peptides containing a thiazole ring indicate a preference for a unique semi-extended β2 conformation. This preference is stabilized by an intramolecular hydrogen bond between a backbone N-H group and the nitrogen atom of the thiazole ring (N-H···NTzl). This inherent conformational bias can pre-organize the molecule for binding, potentially reducing the entropic penalty upon interaction with the target protein. researchgate.net

Advanced Applications and Research Directions for 2 Aminothiazole Benzoic Acid Conjugates

Utilization as Intermediates in Complex Organic Synthesis

The bifunctional nature of 2-aminothiazole-benzoic acid conjugates makes them valuable intermediates in the field of complex organic synthesis. The presence of a reactive amino group on the thiazole (B1198619) ring and a carboxylic acid group on the benzoic acid ring allows for selective modifications, enabling the construction of intricate molecular architectures.

Precursors for Further Derivatization and Functionalization

2-Aminothiazole-benzoic acid conjugates serve as excellent precursors for extensive derivatization. The 2-amino group on the thiazole ring is a key site for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases or ureas. tandfonline.comnih.gov For instance, acylation of the amino group with various acid chlorides or carboxylic acids can introduce a diverse range of functional groups, leading to the synthesis of complex amides with potential pharmacological activities. nih.govnih.govnih.gov

Simultaneously, the carboxylic acid group of the benzoic acid moiety can be converted into esters, amides, or acid halides, providing another avenue for molecular elaboration. This dual reactivity allows for a modular approach to synthesis, where different functionalities can be systematically introduced to build a library of compounds with varied structural features and properties. This versatility is crucial in fields like medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. nih.govresearchgate.net

Building Blocks for Polymeric or Supramolecular Structures

The structure of 2-aminothiazole-benzoic acid conjugates, featuring both an amine and a carboxylic acid, makes them ideal monomers for the synthesis of polymers like polyamides and polyesters. Through polycondensation reactions, these conjugates can be linked together to form long polymer chains. Research has demonstrated the synthesis of polymers from substituted aminobenzoic acids, including reactions with polyvinyl alcohol, highlighting the feasibility of incorporating such monomers into polymeric backbones. researchgate.net

Furthermore, the rigid, aromatic nature of the conjugate scaffold, combined with its capacity for hydrogen bonding via the amide linkage and carboxylic acid groups, makes it a promising candidate for the construction of supramolecular structures. These molecules can self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form ordered architectures like fibers, gels, or liquid crystals. The study of benzothiazolone conjugates has shown their ability to self-assemble into fluorescent fibrous structures, indicating the potential for similar thiazole-acid conjugates to form functional nanomaterials.

Role in Probe Development for Biological Systems

The unique electronic and structural properties of the 2-aminothiazole-benzoic acid scaffold make it an attractive core for the development of molecular probes designed to investigate complex biological systems.

Design and Synthesis of Molecular Probes for Biochemical Pathways

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. Benzothiazole (B30560) and thiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, which can be modulated by their local environment or by specific interactions with analytes. rsc.orgnih.govmdpi.comacs.org This principle allows for the rational design of probes based on the 2-aminothiazole-benzoic acid framework.

By attaching specific recognition elements to this scaffold, probes can be designed to selectively bind to target molecules within a cell, such as enzymes, nucleic acids, or specific metabolites. Upon binding, a conformational change or electronic perturbation can trigger a change in the probe's fluorescence (e.g., a "turn-on" or "turn-off" response), enabling the detection and imaging of the target. rsc.orgnih.govresearchgate.netmdpi.comnih.gov For example, probes based on benzothiazole have been developed for the highly sensitive detection of cysteine and hydrogen peroxide in living cells, demonstrating the utility of this heterocyclic system in probe design. rsc.orgnih.gov

Ligand Design for Enzyme and Protein Interaction Studies

The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netdntb.gov.ua When conjugated with benzoic acid, the resulting molecule presents a rigid framework with well-defined hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking interactions, all of which are crucial for binding to protein active sites.

This has been effectively demonstrated in the development of kinase inhibitors. For instance, a structure-activity relationship (SAR) study on 4-(thiazol-5-yl)benzoic acid derivatives revealed their potent inhibitory activity against protein kinase CK2, a key target in cancer therapy. nih.gov The benzoic acid moiety often plays a critical role by forming key interactions, such as salt bridges with basic residues like lysine (B10760008) in the ATP-binding pocket of kinases. By systematically modifying the substituents on both the thiazole and benzoic acid rings, researchers can fine-tune the binding affinity and selectivity of these ligands, making them powerful tools for studying enzyme function and for the development of new therapeutic agents. nih.govnih.gov

Table 1: Examples of Thiazole-Based Biological Probes and Ligands

Compound Class Target/Application Principle of Action Reference(s)
Benzo[d]thiazole-based probe Cysteine (Cys) detection Thiol-induced cleavage of acrylate (B77674) groups leads to a 4725-fold fluorescence enhancement. rsc.orgresearchgate.net
Benzothiazole-AIE probe Hydrogen Peroxide (H₂O₂) imaging H₂O₂-mediated cleavage of an arylboronate ester triggers aggregation-induced emission (AIE). nih.gov
4-(Thiazol-5-yl)benzoic acid derivatives Protein Kinase CK2 inhibition The ligand binds to the ATP pocket of the enzyme, with the carboxylic acid forming key interactions. nih.gov
Benzothiazole-thiophene conjugate Functional mitochondria imaging Enzymatic cleavage of an acetate (B1210297) group causes a spectral shift, allowing monitoring of esterase activity. acs.orgnih.gov

Theoretical Studies and Computational Modeling

Theoretical and computational methods are increasingly vital for understanding the properties of molecules like 2-aminothiazole-benzoic acid conjugates and for predicting their behavior in various applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of 2-aminothiazole derivatives. dntb.gov.uanih.govresearchgate.netnih.govasianpubs.orgacs.org These studies provide insights into molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential surfaces. nih.gov This information is crucial for understanding the molecule's reactivity, stability, and photophysical properties, which aids in the design of new derivatives for applications in materials science and as biological probes. researchgate.netasianpubs.orgmdpi.com

In the context of drug design and ligand interaction studies, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable. tandfonline.comnih.govmdpi.comtandfonline.com QSAR models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized analogs. tandfonline.comnih.gov Molecular docking and molecular dynamics (MD) simulations can predict how a ligand, such as a 2-aminothiazole-benzoic acid conjugate, will bind to the active site of a target protein. tandfonline.comnih.govresearchgate.net These simulations provide detailed information on binding poses, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the stability of the protein-ligand complex, guiding the rational design of more potent and selective inhibitors. tandfonline.comnih.govnih.gov

Table 2: Computational Methods in the Study of Thiazole and Benzoic Acid Derivatives

Computational Method Application Key Insights Provided Reference(s)
Density Functional Theory (DFT) Electronic structure analysis Optimized geometry, HOMO-LUMO energy gap, electrostatic potential, reactivity descriptors. nih.govresearchgate.netnih.govasianpubs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity Correlates molecular descriptors with activity, guides design of new analogs with improved potency. tandfonline.comnih.govmdpi.comtandfonline.com
Molecular Docking Ligand-protein binding prediction Identifies probable binding modes and key interactions within a protein's active site. tandfonline.comresearchgate.net
Molecular Dynamics (MD) Simulation Complex stability analysis Assesses the dynamic stability of protein-ligand complexes and characterizes binding interactions over time. tandfonline.comnih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a powerful tool for elucidating the electronic properties and reactivity of 2-aminothiazole-benzoic acid conjugates. Methods like Density Functional Theory (DFT) are employed to analyze structural and electronic parameters that govern molecular interactions. researchgate.net These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Understanding these electronic characteristics is crucial. For instance, the calculated parameters can help rationalize the interaction between the inhibitor molecules and their biological targets, such as metal surfaces in corrosion inhibition or active sites of enzymes. researchgate.net The analysis of parameters like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) helps in understanding the electron-donating and accepting capabilities of the molecule, which are fundamental to its binding and reactivity.

Table 1: Key Electronic Parameters from Quantum Chemical Calculations

Parameter Significance in Molecular Interaction
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Dipole Moment (µ) Measures the polarity of the molecule, influencing its solubility and binding orientation.

| Mulliken Charges | Provides the charge distribution on individual atoms, identifying sites for nucleophilic and electrophilic attack. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Prediction

Molecular dynamics (MD) simulations offer a dynamic perspective on how 2-aminothiazole-benzoic acid conjugates behave and interact with their biological targets over time. nih.gov These simulations are instrumental in exploring the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. nih.gov By simulating the movement of atoms and molecules, researchers can identify dominant conformational states and the transitions between them, providing a more complete picture than static models can offer. nih.gov

MD simulations, often combined with molecular docking, are used to predict the binding affinity and mechanism of these conjugates with specific proteins. nih.govbiointerfaceresearch.com For example, simulations have been used to study the binding of 2-aminothiazole inhibitors to enzymes like Cyclin-Dependent Kinase 5 (CDK5) and Hec1/Nek2. nih.govnih.gov These studies analyze critical interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the protein's active site. nih.gov The results can rank different derivatives based on their calculated binding free energies, which often correlates well with experimental bioactivity, guiding the design of more potent inhibitors. nih.govnih.gov

Table 2: Application of MD Simulations in Analyzing 2-Aminothiazole Conjugates

Simulation Aspect Research Goal Key Findings/Insights
Conformational Sampling To identify stable and transient shapes of the conjugate. Provides a network of dominant conformational states and their connectivity. nih.gov
Binding Pose Stability To assess the stability of the docked ligand-protein complex over time. Confirms whether the initial predicted binding mode is maintained during the simulation.
Interaction Analysis To identify key intermolecular interactions (e.g., H-bonds, van der Waals). Hydrogen bonds with specific residues (e.g., Cys83 in CDK5) and van der Waals interactions are crucial for binding affinity. nih.gov

| Binding Free Energy Calculation | To predict the binding affinity of the conjugate to its target (e.g., using MM-PBSA). | The calculated ranking of binding energies is often consistent with experimental results, aiding in lead optimization. nih.gov |

Emerging Research Areas and Future Perspectives

The field of 2-aminothiazole-benzoic acid conjugates is continually evolving, with current research focusing on enhancing their environmental sustainability and broadening their therapeutic applications.

Development of Novel Green Synthetic Methodologies

A significant trend in the synthesis of 2-aminothiazole derivatives is the adoption of green chemistry principles to reduce environmental impact. researchgate.net Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and low yields. researchgate.net Modern research focuses on developing eco-friendly alternatives that are safer, more efficient, and sustainable. bohrium.com

These green approaches include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient techniques like ultrasound irradiation. bohrium.commdpi.com For instance, catalysts such as succinimide-N-sulfonic acid and urea (B33335) nitrate (B79036) have been used for the efficient synthesis of 2-substituted benzothiazoles under solvent-free conditions. mdpi.com Other methods employ water or ethanol (B145695) as benign solvents and utilize catalysts like ammonium (B1175870) chloride or even commercial laccases to promote the reaction. bohrium.comnih.gov These protocols offer numerous advantages, including mild reaction conditions, high yields, simple workup procedures, and the ability to reuse the catalyst, making them highly desirable for both laboratory and industrial-scale synthesis. mdpi.comnih.gov

Table 3: Examples of Green Synthetic Approaches

Green Methodology Catalyst/Condition Advantages
Ultrasound Irradiation Ammonium acetate in ethanol High efficiency, reduced reaction time. bohrium.com
Solvent-Free Synthesis Succinimide-N-sulfonic acid (SuSA) Easy, effective, environmentally benign. mdpi.com
Recyclable Catalysts FeCl₃/Montmorillonite K-10 Catalyst can be reused for multiple cycles. mdpi.com
Aqueous Media Ammonium chloride (NH₄Cl) in methanol-water Complies with green chemistry principles, high yield, short reaction time. nih.gov

| Biocatalysis | Commercial laccases | Environmentally friendly, high yields. bohrium.com |

Exploration of Diverse Biological Target Interactions

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. mdpi.comnih.gov This versatility has prompted extensive research into the diverse pharmacological activities of its derivatives. mdpi.comnih.gov Initially known for antimicrobial and anti-inflammatory properties, the scope of research has expanded significantly to include other therapeutic areas. mdpi.comresearchgate.net

Current explorations are focused on identifying novel protein targets and understanding the structure-activity relationships that govern these interactions. 2-Aminothiazole-benzoic acid conjugates and related structures have demonstrated potent activity against a variety of human cancer cell lines, including breast, lung, and colon cancer. nih.gov Their mechanisms of action often involve the inhibition of critical enzymes like protein kinases (e.g., CDK2, c-Met) and proteins involved in cell cycle regulation (e.g., Hec1/Nek2). nih.govnih.gov Beyond cancer, these compounds are being investigated for antiviral, antidiabetic, antihypertensive, and anticonvulsant activities, highlighting the broad therapeutic potential of this chemical class. nih.gov

Table 4: Biological Targets and Activities of 2-Aminothiazole Derivatives

Therapeutic Area Biological Target(s) Reported Activity
Anticancer CDK2/cycE, Hec1/Nek2, c-Met Inhibition of cancer cell proliferation, cell cycle arrest. nih.govnih.gov
Antimicrobial Bacterial and Fungal enzymes Antibacterial, Antifungal. mdpi.com
Anti-inflammatory Inflammatory pathway proteins Analgesic and anti-inflammatory effects. mdpi.com
Antiviral Viral replication enzymes (e.g., HIV) Inhibition of viral activity. mdpi.comnih.gov

| Antidiabetic | Metabolic pathway enzymes | Potential to regulate blood glucose. nih.gov |

Q & A

Basic: What are the optimal methods for synthesizing derivatives of 2-bromobenzoic acid in combinatorial chemistry?

Answer:
Derivatives of 2-bromobenzoic acid can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Bromine substitution : React 2-bromobenzoic acid with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–120°C. Catalytic Cu(I) or Pd(0) enhances reactivity for cross-coupling (e.g., Suzuki or Ullmann reactions) .
  • Carboxylic acid activation : Convert the -COOH group to an acyl chloride using SOCl₂ or PCl₅, followed by amidation or esterification .
    Key validation : Monitor reaction progress via TLC or LC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How should researchers characterize the crystallinity and purity of 1,3-thiazol-2-amine derivatives?

Answer:

  • X-ray crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
  • Purity analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate purity >95% .
  • Spectroscopic confirmation : Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FT-IR (N-H stretch: 3300–3400 cm⁻¹; C-S: 650–750 cm⁻¹) .

Advanced: How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies for thiazole-amine hybrids?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors). Prioritize π-π stacking with aromatic residues and hydrogen bonding with catalytic sites .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .
  • QSAR models : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R² > 0.8) .

Advanced: What strategies mitigate low yields in hydrazinyl-thiazole synthesis from 1,3-thiazol-2-amine?

Answer:
Low yields often stem from competing side reactions (e.g., oxidation or dimerization). Optimize by:

  • Solvent selection : Use ethylene glycol or DMF to stabilize intermediates .
  • Stoichiometry control : Add hydrazine hydrate in 1.2–1.5 equivalents to minimize excess reagent side reactions .
  • Acid catalysis : Include glacial acetic acid (4–5 drops) to protonate the amine, enhancing nucleophilicity .
    Post-reaction : Quench with ice-water to precipitate products. Recrystallize from ethyl acetate/ethanol (1:3) .

Advanced: How can hydrogen bonding networks explain polymorphism in 2-bromobenzoic acid cocrystals?

Answer:

  • Graph set analysis : Apply Etter’s rules to categorize H-bond motifs (e.g., D , R²₂ motifs). For example, a D motif (donor-acceptor dimer) stabilizes cocrystals with 1,3-thiazol-2-amine via N-H⋯O and O-H⋯N interactions .
  • Thermal analysis : Compare DSC profiles of polymorphs. A single endothermic melt indicates a pure phase, while multiple events suggest polymorphism .
  • Synchrotron XRD : Resolve subtle lattice differences (≤0.1 Å) to distinguish polymorphs .

Basic: What protocols are recommended for evaluating antimicrobial activity of 2-bromobenzoic acid-thiazole hybrids?

Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Use ciprofloxacin as a positive control .
  • Time-kill kinetics : Inoculate compounds at 2× MIC and aliquot samples at 0, 4, 8, 24 h. Plot log CFU/mL vs. time to assess bactericidal vs. bacteriostatic effects .
    Note : Include cytotoxicity assays (MTT on HEK-293 cells) to confirm selectivity (IC50 > 100 µM) .

Advanced: How to troubleshoot inconsistent crystallographic data for halogen-bonded thiazole complexes?

Answer:

  • Data collection : Ensure crystal stability by mounting in perfluoropolyether oil and collecting data rapidly (<60 s/frame) to minimize decay .
  • Halogen bonding analysis : Measure C-Br⋯N distances (typically 3.2–3.5 Å) and angles (160–180°). Use Olex2 or Mercury to visualize interactions .
  • Twinned data : Apply SHELXL TWIN commands to model twinning (e.g., BASF parameter refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.